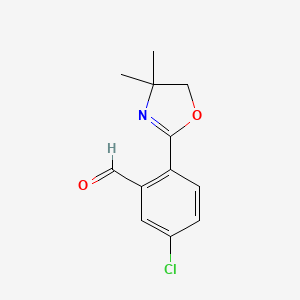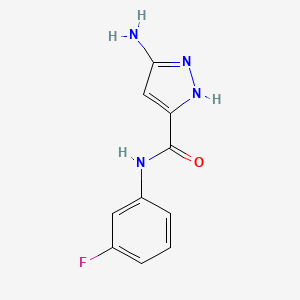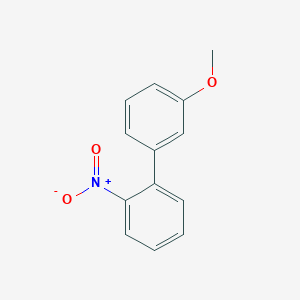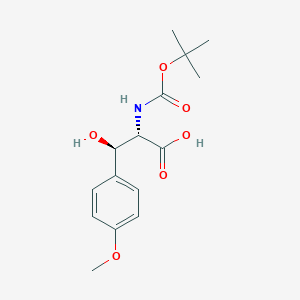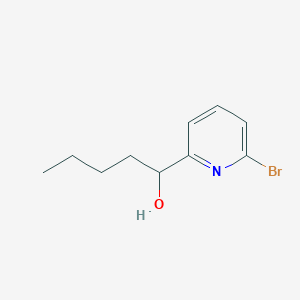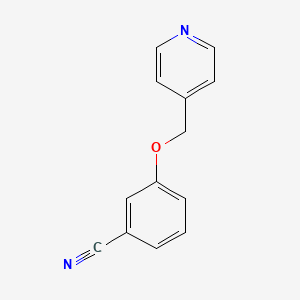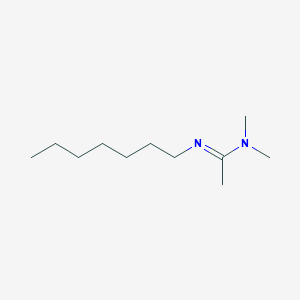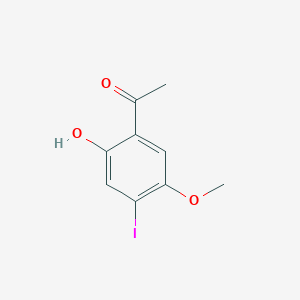
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO3 This compound is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-iodo-5-methoxybenzaldehyde.
Reaction Conditions: The aldehyde undergoes a nucleophilic addition reaction with an appropriate nucleophile, such as an organometallic reagent (e.g., Grignard reagent) to form the corresponding alcohol.
Oxidation: The intermediate alcohol is then oxidized to yield the desired ethanone compound. Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., NaBH4, LiAlH4), and catalysts (e.g., Pd/C for coupling reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.
For example, it may inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species and decreased inflammation.
Comparison with Similar Compounds
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one:
2-Hydroxy-4-methoxyacetophenone: Similar structure but without the iodine atom, used in different synthetic and biological contexts.
The presence of the iodine atom in this compound makes it unique, as it can participate in specific reactions and may exhibit unique biological activities.
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
1-(2-hydroxy-4-iodo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO3/c1-5(11)6-3-9(13-2)7(10)4-8(6)12/h3-4,12H,1-2H3 |
InChI Key |
YTJCFEXCMHPVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)I)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
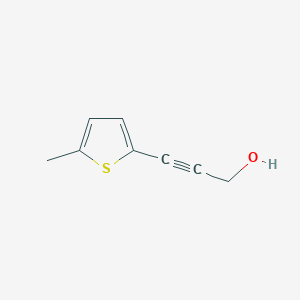
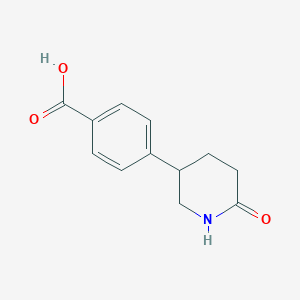


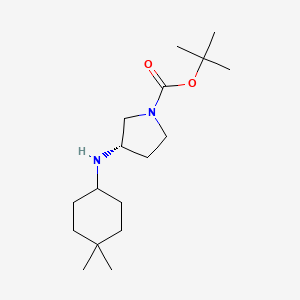
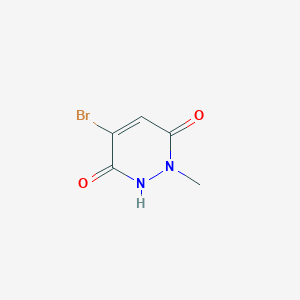
![4-tert-butyl-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B8432650.png)
